molecular formula C10H9BrN2 B12896701 6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole CAS No. 59506-74-0

6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole

Cat. No.: B12896701
CAS No.: 59506-74-0
M. Wt: 237.10 g/mol
InChI Key: AJHGJPPVGGNSSJ-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated precursor with an amine in the presence of a cyclizing agent. The reaction conditions often involve heating under reflux in a suitable solvent such as pyridine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include continuous flow synthesis or the use of automated reactors to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, under conditions such as heating or the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen replacing the bromine.

    Substitution: Formation of substituted derivatives where the bromine is replaced by another group.

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific bromine substitution, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

59506-74-0

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C10H9BrN2/c11-7-3-4-9-8(6-7)12-10-2-1-5-13(9)10/h3-4,6H,1-2,5H2

InChI Key

AJHGJPPVGGNSSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(N2C1)C=CC(=C3)Br

Origin of Product

United States

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